molecular formula C16H27NO5 B13994837 Tert-butyl 2-(2-methoxy-2-oxoethyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate

Tert-butyl 2-(2-methoxy-2-oxoethyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate

Cat. No.: B13994837
M. Wt: 313.39 g/mol
InChI Key: VQIKBJHLIKNIQP-UHFFFAOYSA-N
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Description

Tert-butyl 2-(2-methoxy-2-oxoethyl)-1-oxa-8-azaspiro[45]decane-8-carboxylate is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(2-methoxy-2-oxoethyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of a suitable spirocyclic amine with tert-butyl 2-bromoacetate under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like potassium carbonate to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(2-methoxy-2-oxoethyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific groups within the molecule under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Tert-butyl 2-(2-methoxy-2-oxoethyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 2-(2-methoxy-2-oxoethyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate
  • Tert-butyl 2-methyl-1-oxo-8-azaspiro[4.5]decane-8-carboxylate
  • Tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate

Uniqueness

Tert-butyl 2-(2-methoxy-2-oxoethyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate is unique due to its specific functional groups and spirocyclic structure, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C16H27NO5

Molecular Weight

313.39 g/mol

IUPAC Name

tert-butyl 2-(2-methoxy-2-oxoethyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate

InChI

InChI=1S/C16H27NO5/c1-15(2,3)22-14(19)17-9-7-16(8-10-17)6-5-12(21-16)11-13(18)20-4/h12H,5-11H2,1-4H3

InChI Key

VQIKBJHLIKNIQP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCC(O2)CC(=O)OC)CC1

Origin of Product

United States

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